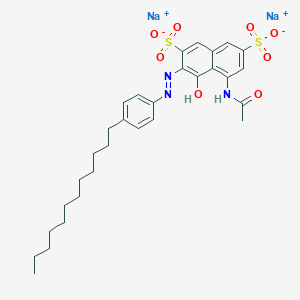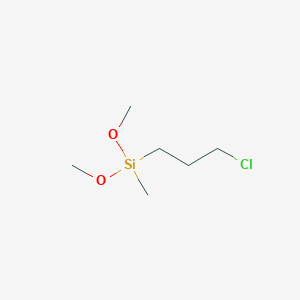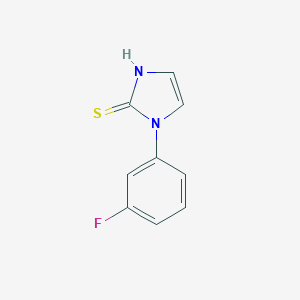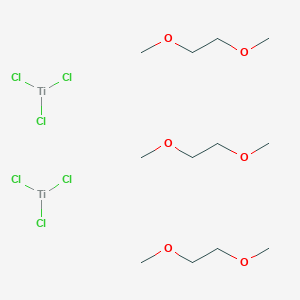
1,2-Dimethoxyethane;trichlorotitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxyethane;trichlorotitanium: is a coordination compound that combines the properties of 1,2-dimethoxyethane and trichlorotitanium. 1,2-Dimethoxyethane, also known as ethylene glycol dimethyl ether, is a colorless, aprotic liquid ether used primarily as a solvent. Trichlorotitanium is a titanium compound with three chlorine atoms, often used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethoxyethane is typically synthesized by the reaction of dimethyl ether with ethylene oxide under controlled conditions . The reaction is as follows: [ \text{CH}_3\text{OCH}_3 + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_3 ]
Industrial Production Methods: Industrial production of 1,2-dimethoxyethane involves the same reaction but on a larger scale, often using catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethoxyethane;trichlorotitanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides.
Reduction: It can participate in reduction reactions, especially in organometallic chemistry.
Substitution: It can undergo substitution reactions where the chlorine atoms in trichlorotitanium are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Sodium naphthalide or other reducing agents.
Substitution: Various ligands such as phosphines or amines.
Major Products:
Oxidation: Peroxides.
Reduction: Reduced titanium compounds.
Substitution: Substituted titanium complexes.
Scientific Research Applications
Chemistry: 1,2-Dimethoxyethane;trichlorotitanium is widely used as a solvent and ligand in organometallic chemistry. It is particularly useful in Grignard reactions, Suzuki reactions, and Stille couplings .
Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and complexes can be used in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: It is used in the production of lithium batteries, polysilicones, and as a solvent for various chemical processes .
Mechanism of Action
The mechanism of action of 1,2-dimethoxyethane;trichlorotitanium involves its ability to act as a bidentate ligand, coordinating with metal cations. This coordination facilitates various chemical reactions, including reductions and substitutions, by stabilizing reactive intermediates .
Comparison with Similar Compounds
- Dimethoxymethane
- Ethylene glycol
- 1,4-Dioxane
- Diethylene glycol dimethyl ether
Uniqueness: 1,2-Dimethoxyethane;trichlorotitanium is unique due to its combination of properties from both 1,2-dimethoxyethane and trichlorotitanium. This combination allows it to act as both a solvent and a reactive intermediate in various chemical reactions, making it highly versatile in both laboratory and industrial settings .
Properties
IUPAC Name |
1,2-dimethoxyethane;trichlorotitanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H10O2.6ClH.2Ti/c3*1-5-3-4-6-2;;;;;;;;/h3*3-4H2,1-2H3;6*1H;;/q;;;;;;;;;2*+3/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSLUXGPRBOATH-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.COCCOC.COCCOC.Cl[Ti](Cl)Cl.Cl[Ti](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl6O6Ti2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18557-31-8 |
Source


|
| Record name | Hexachlorotris[μ-[1,2-di(methoxy-κO)ethane]]dititanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18557-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
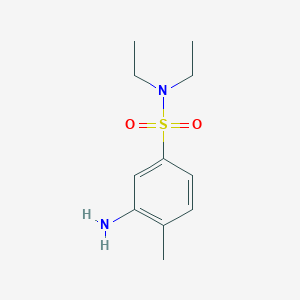
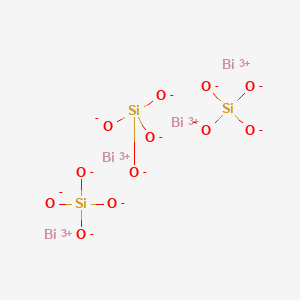
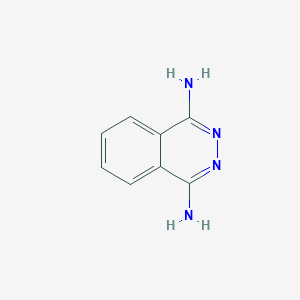
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
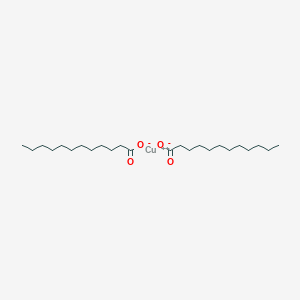
![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)

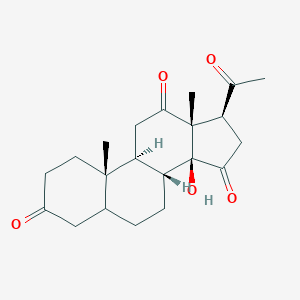
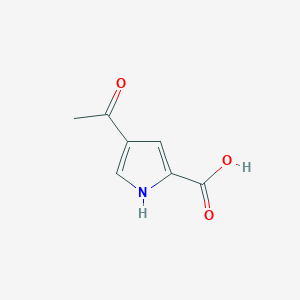
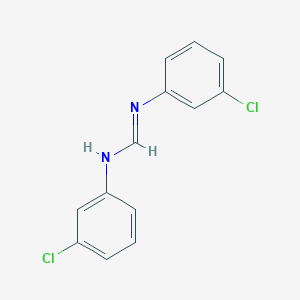
![(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B101275.png)
